molecular formula C9H8FN B1605035 2-(4-Fluorophenyl)propanenitrile CAS No. 51965-61-8

2-(4-Fluorophenyl)propanenitrile

Cat. No. B1605035
CAS RN: 51965-61-8
M. Wt: 149.16 g/mol
InChI Key: JPTHCYFZRSLQMW-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)propanenitrile is a chemical compound with the CAS Number: 51965-61-8 . It is used for research and development purposes .


Synthesis Analysis

A new fluorinated α-aminonitrile compound, namely, 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile (C14H10F2N2), has been synthesized following a 'green protocol’ .


Molecular Structure Analysis

The molecular weight of 2-(4-Fluorophenyl)propanenitrile is 149.17 . The Inchi Code is 1S/C9H8FN/c1-7(6-11)8-4-2-3-5-9(8)10/h2-5,7H,1H3 .


Physical And Chemical Properties Analysis

2-(4-Fluorophenyl)propanenitrile is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Crystal Structure and Synthesis

The compound 2-(4-Fluorophenyl)propanenitrile has been studied for its crystal structure and synthesis properties. Sharma et al. (2014) characterized a related compound, 2-(4-fluorophenylamino)-2-(4-nitrophenyl)propanenitrile, through spectral analysis and X-ray diffraction studies. This research helps in understanding the molecular geometry and interactions of such compounds (Sharma et al., 2014).

Antioxidant Activity

El Nezhawy et al. (2009) explored the antioxidant activity of derivatives of 4-Fluorobenzaldehyde, including 2-(4-fluorophenyl)thiazolidin-4-one derivatives, which were later converted to compounds related to 2-(4-Fluorophenyl)propanenitrile. This research opens pathways for understanding the potential antioxidant properties of such compounds (El Nezhawy et al., 2009).

Application in Lithium-Ion Batteries

Liu et al. (2016) investigated the use of nitrile-functionalized glyme, which includes compounds like 3-(2-methoxyethoxy)propanenitrile, as safe electrolytes for lithium-ion batteries. This study provides insights into the potential of such nitrile compounds in enhancing the safety and performance of lithium-ion batteries (Liu et al., 2016).

Biocompatibility and Biomedical Applications

Mahapatra et al. (2020) synthesized biocompatible, light-emitting terpolymers, which include acrylonitrile-co-3-(N-isopropylacrylamido)propanenitrile. These polymers demonstrate potential for biomedical applications such as imaging in cells and as sensors. The research highlights the biocompatibility and multifunctionality of such nitrile-based polymers (Mahapatra et al., 2020).

Synthesis of Heterocycles

Drabina and Sedlák (2012) reviewed the use of 2-amino-2alkyl(aryl)propanenitriles, similar to 2-(4-Fluorophenyl)propanenitrile, in synthesizing heterocyclic systems like imidazole derivatives and oxazoles. This research underscores the importance of such compounds in creating diverse chemical structures with potential applications in various fields (Drabina & Sedlák, 2012).

Photophysical Properties

Pannipara et al. (2015) studied the spectral behavior and photophysical parameters of a fluorophore related to 2-(4-Fluorophenyl)propanenitrile. This research is crucial for understanding the emission characteristics of such compounds, which can be applied in areas like organic photoemitting diodes and as probes in various solvents (Pannipara et al., 2015).

Antitumor Activity

Research by Dufrasne et al. (2002) on the antitumor activity of enantiomerically pure complexes derived from 1, 2‐diamino‐1‐(4‐fluorophenyl)propanes, which are structurally similar to 2-(4-Fluorophenyl)propanenitrile, highlights the potential of such compounds in cancer treatment. The study indicates their effectiveness against breast cancer cell lines, opening avenues for further exploration in oncology (Dufrasne et al., 2002).

Spectroscopic Characterization and Enzyme Docking

A study by Brahmachari et al. (2015) on the synthesis, spectroscopic characterization, and theoretical studies of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile, a closely related compound, provided insights into its chemical reactivity and potential docking into enzymes. This research can be fundamental in understanding the interaction of such compounds with biological systems (Brahmachari et al., 2015).

Fuel Cell Applications

Bae et al. (2009) synthesized sulfonated block copolymers containing fluorenyl groups with bis(4-fluorophenyl)sulfone, related to 2-(4-Fluorophenyl)propanenitrile. Their research demonstrates the potential of these polymers in fuel-cell applications due to their high proton conductivity and mechanical properties (Bae et al., 2009).

Safety And Hazards

The safety data sheet for 2-(4-Fluorophenyl)propanenitrile suggests that it should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is also recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2-(4-fluorophenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTHCYFZRSLQMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00966293
Record name 2-(4-Fluorophenyl)propanenitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)propanenitrile

CAS RN

51965-61-8
Record name 4-Fluoro-α-methylbenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51965-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluorophenyl)propiononitrile
Source ChemIDplus
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Record name 2-(4-Fluorophenyl)propanenitrile
Source EPA DSSTox
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Record name 2-(4-fluorophenyl)propiononitrile
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 68 parts of 4-fluorobenzeneacetonitrile, 180 parts of ethyl carbonate, 100 parts of a sodium methoxide solution 30% and 200 parts of dimethylbenzene was distilled till an internal temperature of 110° C. was reached. The distillate was cooled and 80 parts of 2-propanol were added, followed by the dropwise addition of 63 parts of methyl sulfate at room temperature (exothermic reaction: temperature rose to 80° C.). The remaining 120 parts of 2-propanol were added while stirring vigorously. Upon completion, stirring was continued for 20 hours. Then there were added 56 parts of potassium hydroxide (exothermic reaction: temperature rose to 75° C.). The whole was stirred and refluxed for 30 minutes. The reaction mixture was cooled and poured into 750 parts of water. The aqueous phase was separated and extracted with methylbenzene. The extract was dried, filtered and evaporated. The oily residue was distilled, yielding 54 parts of 4-fluoro-α-methylbenzeneacetonitrile; bp. 110°- 115° C. at 11 mm. pressure (intermediate 1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
Y Sixto-López, E Marhuenda… - Cellular and Molecular …, 2022 - Springer
Glioblastoma multiforme (GBM) is account for 70% of all primary malignancies of the central nervous system. The median survival of human patients after treatment is around 15 months. …
Number of citations: 3 link.springer.com
K Shen, X Liu, Q Li, X Feng - Tetrahedron, 2008 - Elsevier
A bifunctional catalyst system composed of (S)-prolinamide (2a), titanium(IV) isopropoxide, and phenolic N-oxide (3f) exhibited high catalytic efficiency in the enantioselective …
Number of citations: 43 www.sciencedirect.com
Y Shen, X Feng, Y Li, G Zhang, Y Jiang - Tetrahedron, 2003 - Elsevier
A new family of bifunctional catalysts (N-oxides–Ti(O i Pr) 4 (2:1)) containing a Lewis acid and a Lewis base was developed and applied to the catalytic cyanosilylation of ketones. …
Number of citations: 77 www.sciencedirect.com
C Fan, QL Zhou - Chem Catalysis, 2021 - cell.com
Transfer functionalization has emerged as an efficient strategy for the synthesis of organic functional compounds. This article reports a new cleavage model of functional radicals, which …
Number of citations: 9 www.cell.com
FX Chen, B Qin, X Feng, G Zhang, Y Jiang - Tetrahedron, 2004 - Elsevier
Enantioselective addition of trimethylsilyl cyanide to ketones by a catalytic double-activation method is described. By combinatorially using 2.0mol% of a chiral salen-titanium complex …
Number of citations: 63 www.sciencedirect.com
FX Chen, H Zhou, X Liu, B Qin, X Feng… - … A European Journal, 2004 - Wiley Online Library
Double‐activation catalysis promises high catalytic efficiency in the enantioselective cyanosilylation of ketones through the combined use of a Lewis acid and a Lewis base. Catalyst …
G Rajagopal, S Selvaraj, K Dhahagani - Tetrahedron: Asymmetry, 2010 - Elsevier
Various ketones have undergone asymmetric trimethylsilylcyanation at room temperature with (CH 3 ) 3 SiCN (TMSCN) in the presence of a chiral-supported Cu(salen) complex and Ph …
Number of citations: 26 www.sciencedirect.com
GW Zhang, DH Zheng, J Nie, T Wang… - Organic & biomolecular …, 2010 - pubs.rsc.org
A general method for the one-pot, three-component Strecker reaction of ketones was developed using Brønsted acids as organocatalysts. A series of α-aminonitriles were obtained in …
Number of citations: 82 pubs.rsc.org
SS Kim, JM Kwak - Tetrahedron, 2006 - Elsevier
Trimethylsilyl cyanide asymmetrically adds to various ketones by catalysis of /triphenylphosphine oxide. This is a double activation where acts as Lewis acid and Ph 3 PO Lewis base. …
Number of citations: 86 www.sciencedirect.com
SS Kim, SH Lee, JM Kwak - Tetrahedron: Asymmetry, 2006 - Elsevier
TMSCN asymmetrically adds to a variety of ketones by catalysis with 1/Ph 3 PO. This is a double activation where 1 acts as a Lewis acid and Ph 3 PO as a Lewis base. Various ketones …
Number of citations: 85 www.sciencedirect.com

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